(S)-3-N-Cbz-amino-succinimide Demonstrates Superior PTZ Anticonvulsant Activity Among Non-Substituted Enantiomers
In a direct head-to-head comparison of non-N-substituted N-Cbz-α-aminosuccinimides, (S)-3-N-Cbz-amino-succinimide (compound 1d) demonstrated the highest activity among all tested compounds in the pentylenetetrazole (PTZ) seizure model, with an ED₅₀ of 78.1 mg/kg [1]. This represents superior PTZ-specific activity relative to its (R)-enantiomer and N-substituted analogs within the same study. Neurotoxicity assessment via rotorod testing yielded TD₅₀ values above 117.5 mg/kg for tested compounds [1].
| Evidence Dimension | Anticonvulsant activity in PTZ-induced seizure model |
|---|---|
| Target Compound Data | ED₅₀ = 78.1 mg/kg |
| Comparator Or Baseline | Most active among all tested compounds in PTZ test; other N-substituted analogs in series |
| Quantified Difference | Most active in PTZ test among all compounds tested |
| Conditions | Pentylenetetrazole (PTZ)-induced tonic convulsions in mice; intraperitoneal administration |
Why This Matters
For neurological research programs investigating PTZ-sensitive seizure mechanisms, this compound provides the highest baseline activity among non-substituted succinimides, enabling effective positive control or reference compound use.
- [1] Lee J, Choi J, Park M. Synthesis and anticonvulsant evaluation of a series of (R)- and (S)-N-Cbz-α-aminosuccinimide and their structure activity relationship. Archives of Pharmacal Research. 1996;19:312-316. View Source
